molecular formula C12H10ClNO B1643503 8-Allyloxy-5-chloroquinoline

8-Allyloxy-5-chloroquinoline

Cat. No.: B1643503
M. Wt: 219.66 g/mol
InChI Key: DALUKNQEAPQHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Allyloxy-5-chloroquinoline is a useful research compound. Its molecular formula is C12H10ClNO and its molecular weight is 219.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties

8-Allyloxy-5-chloroquinoline exhibits a range of pharmacological activities, making it a candidate for further research in drug development. Key properties include:

  • Antimicrobial Activity : Studies have shown that quinoline derivatives, including this compound, possess significant antibacterial and antifungal properties. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating moderate to strong antimicrobial effects .
  • Anticancer Potential : Research indicates that quinoline compounds can inhibit cancer cell proliferation. In particular, structural modifications in quinolines have been linked to enhanced anticancer activity against various cancer cell lines, suggesting that this compound may exhibit similar effects .
  • Antiviral Activity : The compound's potential as an antiviral agent has also been explored. Molecular docking studies suggest that quinoline derivatives can effectively inhibit viral proteases, making them promising candidates for treating viral infections such as COVID-19 .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-chloroquinoline derivatives with allyl alcohol or related reagents under controlled conditions. The following table summarizes some key synthesis parameters and yields reported in the literature:

Synthesis Method Yield Characterization Techniques
Reaction with allyl alcohol64%NMR, MS
Using chloroquinoline precursors47%NMR, IR

The characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to verify the identity of the compound and assess its yield during synthesis .

Case Studies

Several case studies highlight the applications of this compound in various therapeutic areas:

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of several quinoline derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The results indicated that certain derivatives exhibited potent activity, suggesting that modifications like those found in this compound could enhance effectiveness against resistant strains .
  • Anticancer Research : In a recent investigation, various quinoline derivatives were tested for their cytotoxic effects on human cancer cell lines. Results demonstrated that specific structural features significantly influenced the compounds' ability to induce apoptosis in cancer cells, highlighting the potential of this compound as an anticancer agent .

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

5-chloro-8-prop-2-enoxyquinoline

InChI

InChI=1S/C12H10ClNO/c1-2-8-15-11-6-5-10(13)9-4-3-7-14-12(9)11/h2-7H,1,8H2

InChI Key

DALUKNQEAPQHFY-UHFFFAOYSA-N

SMILES

C=CCOC1=C2C(=C(C=C1)Cl)C=CC=N2

Canonical SMILES

C=CCOC1=C2C(=C(C=C1)Cl)C=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-chloro-8-hydroxyquinoline (1 mmol, 180 mg) in aqueous NaOH (0.25 M, 8 mL; 2 mmol) containing tetrabutylammonium bromide as the phase-transfer catalyst (0.1 mmol, 33 mg) was stirred for 30 min., and allyl bromide (1 mmol, 85 μL) and benzene (8 mL) were added and the reaction mixture was stirred vigorously at 50° C. for 14 h. The reaction mixture was partitioned between water (15 mL) and EtOAc (15 mL) after cooling to room temperature and the extraction was repeated twice. The organic layers were combined and washed with 1 M NaOH solution (15 mL) and concentrated. The crude product was purified by flash-column chromatography over silica gel using 1:2 hexanes-ether as eluent to afford quinoline 3a as a light-brown solid (170 mg, 64%).
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
catalyst
Quantity
33 mg
Type
catalyst
Reaction Step One
Quantity
85 μL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Yield
64%

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